CSNK2A Inhibition: 6-OCF₃ vs. 6-F
In a series of pyridylmethyl-containing kinase inhibitors targeting CSNK2A, the compound containing the 6-(trifluoromethoxy)pyridin-2-yl scaffold (compound 4o) demonstrated an in-cell target engagement IC50 of 6.0 µM, while the analogous 6-fluoro-substituted pyridine derivative (compound 4p) was significantly less potent, with an IC50 of 14.0 µM [1]. Notably, the 6-OCF₃-substituted analog also exhibited improved kinetic solubility (200 µM) compared to the 6-fluoro analog (200 µM) [1].
6-F: IC50 14.0 µM (2.3-fold)
| Evidence Dimension | CSNK2A In-Cell Target Engagement IC50 and Kinetic Solubility |
|---|---|
| Target Compound Data | IC50 = 6.0 µM; Solubility = 200 µM |
| Comparator Or Baseline | 6-Fluoro-substituted pyridine analog (compound 4p): IC50 = 14.0 µM; Solubility = 200 µM |
| Quantified Difference | Target compound exhibits a 2.3-fold improvement in potency (lower IC50) while maintaining identical aqueous solubility. |
| Conditions | In-cell target engagement measured by NanoBRET assay; kinetic solubility determined in aqueous buffer. |
Why This Matters
This direct comparison demonstrates that the 6-OCF₃ substitution pattern provides a superior potency profile compared to a 6-F substitution, without compromising solubility, which is a critical factor for lead optimization.
- [1] Pharmaceuticals (Basel). 2024 Feb 27;17(3):306. Table 3. Pyridylmethyl analogs. doi: 10.3390/ph17030306. Compounds 4o (6-OCF3) and 4p (6-F). View Source
